2-Amino-5-cyano-N,3-dimethylbenzamide
Overview
Description
“2-Amino-5-cyano-N,3-dimethylbenzamide” is an organic compound . It appears as a white to light yellow crystalline powder . The compound has a molecular weight of 189.22 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The cyanated products of the formulae are initially obtained as copper complexes and can be decomplexed by washing with aqueous ammonia, ethylenediamine, ethylenediaminetetraacetic acid (EDTA), aqueous iron (III) chloride and can be isolated either from the aqueous solid obtained or extractively using suitable solvents .Molecular Structure Analysis
The molecular formula of “this compound” is C10H11N3O . The InChI code is1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)
. Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 359.2±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.5±3.0 kJ/mol . The flash point is 171.1±27.9 °C . The index of refraction is 1.585 . The molar refractivity is 52.6±0.4 cm³ . The polar surface area is 79 Ų . The polarizability is 20.8±0.5 10^-24 cm³ . The surface tension is 56.8±5.0 dyne/cm . The molar volume is 157.0±5.0 cm³ .Scientific Research Applications
Synthesis and Characterization
- Improved Synthesis Approaches : Lin Xue (2013) explored improved synthesis methods for 2-Amino-5-cyano-N,3-dimethylbenzamide, using thionyl chloride instead of phosgene, achieving good yield and examining the influence of various factors on the reaction (Lin Xue, 2013).
- Synthesis from Methylisatin : Zhang Zho (2014) reported synthesizing 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, optimizing conditions such as reaction temperature and reagents ratio (Zhang Zho, 2014).
Biological and Chemical Properties
- Potential Antiarrhythmic Agents : D. Yung et al. (1972) synthesized derivatives of 2,6-dimethylbenzamide, including compounds structurally similar to this compound, for potential use as antiarrhythmic agents (D. Yung, E. Lo, M. Vohra, 1972).
- Apoptosis Inducers in Cancer Treatment : William E. Kemnitzer et al. (2004) identified a compound structurally related to this compound as a potent apoptosis inducer, suggesting potential applications in cancer treatment (William E. Kemnitzer et al., 2004).
- Antitumor Agents : R. Romagnoli et al. (2014) studied 2-amino thiophene derivatives, including structures related to this compound, for their antiproliferative activities as novel antitumor agents (R. Romagnoli et al., 2014).
Photophysical Properties
- Photoluminescent Materials : D. Ekinci et al. (2000) explored the electrooxidation of compounds structurally similar to this compound, identifying a new class of photoluminescent materials (D. Ekinci et al., 2000).
Structural and Computational Studies
- Structural Properties : H. Karlsen et al. (2002) examined the structural properties of N,N-dialkylaminobenzamides, relevant to understanding the properties of this compound (H. Karlsen et al., 2002).
- Computational Studies : Asmaa M. Fahim and Ehab E. Abu-El Magd (2021) conducted computational calculations on molecular imprinted polymers derived from compounds structurally related to this compound (Asmaa M. Fahim, Ehab E. Abu-El Magd, 2021).
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-cyano-N,3-dimethylbenzamide is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.
Mode of Action
This compound interacts with its target, the ryanodine receptor, by activating it . This activation leads to an increase in the intracellular calcium levels, which can result in changes in various cellular processes.
Biochemical Pathways
The activation of the ryanodine receptor by this compound affects the calcium signaling pathway . This pathway plays a key role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth. The downstream effects of this pathway activation can vary depending on the specific cell type and the physiological context.
Result of Action
The activation of the ryanodine receptor by this compound leads to an increase in intracellular calcium levels . This can result in various molecular and cellular effects, depending on the specific cell type and the physiological context. For example, in muscle cells, this could lead to muscle contraction.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Biochemical Analysis
Biochemical Properties
2-Amino-5-cyano-N,3-dimethylbenzamide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to be an impurity of Cyantraniliprole, a member of the cyano anthranilamide family, which has activity against invertebrate pests by activating ryanodine receptors . The interactions of this compound with these receptors lead to mortality in pests, indicating its potential role in biochemical pathways involving calcium ion regulation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The activation of ryanodine receptors by this compound leads to an increase in intracellular calcium levels, which can affect muscle contraction, neurotransmitter release, and other calcium-dependent processes . This compound may also impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to ryanodine receptors, this compound activates these receptors, leading to an influx of calcium ions into the cytoplasm . This increase in calcium levels can trigger various downstream effects, including enzyme activation or inhibition and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored in a dark place, under an inert atmosphere, and at room temperature . Over time, degradation of the compound may occur, potentially affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained activation of ryanodine receptors and persistent changes in cellular calcium levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in calcium signaling and cellular metabolism . Toxic or adverse effects may be observed at high doses, including disruptions in muscle function, neurotransmitter release, and other calcium-dependent processes.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by enzymes that modify its structure, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the overall activity and function of this compound in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within tissues may also affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the endoplasmic reticulum, where it can interact with ryanodine receptors and other calcium-regulating proteins . This localization is crucial for its activity and function in modulating calcium signaling and other cellular processes.
Properties
IUPAC Name |
2-amino-5-cyano-N,3-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCPQZOXOQZEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648915 | |
Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890707-29-6 | |
Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890707-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890707296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-cyano-N,3-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.